Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate
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Overview
Description
Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate typically involves the reaction of 4,6-dimethyl-1,2-phenylenediamine with ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of microdroplet synthesis has also been explored, where the reaction is accelerated by orders of magnitude compared to bulk synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound binds to enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzimidazole-2-carboxylate
- 4,6-Dimethylbenzimidazole
- Benzimidazole-2-carboxylate
Uniqueness
Ethyl 4,6-Dimethylbenzimidazole-2-carboxylate is unique due to the presence of both ethyl ester and dimethyl groups on the benzimidazole ring. This structural feature enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-13-9-6-7(2)5-8(3)10(9)14-11/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
YHZHIIJJBHPTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2N1)C)C |
Origin of Product |
United States |
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